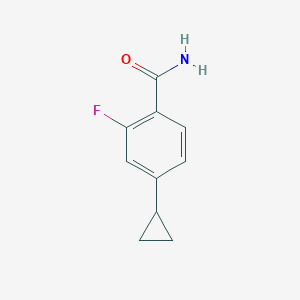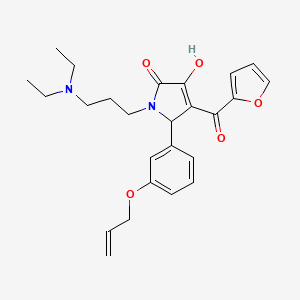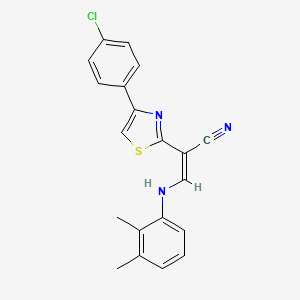![molecular formula C22H26N2O2 B2473435 Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate CAS No. 2381212-56-0](/img/structure/B2473435.png)
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate is a compound of interest in the fields of synthetic organic chemistry and medicinal chemistry. Its structure contains multiple ring systems and nitrogen atoms, suggesting it could have intriguing reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One potential route could be:
Formation of the diazatricyclic core: Starting with a bicyclic compound, various reactions such as cyclization and amine introduction could lead to the formation of the diazatricyclic core.
Introduction of benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Tert-butyl ester formation: The tert-butyl group might be added through esterification or via a tert-butylating agent under suitable conditions.
Each step would require careful control of reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product in good yield.
Industrial Production Methods
Industrial production would likely use optimized versions of the laboratory synthetic routes, with a focus on maximizing yield and minimizing cost. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, especially at the benzyl position.
Reduction: The nitrogen atoms in the diazatricyclic system could be reduced under certain conditions.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid could be used.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) might be employed.
Substitution: Depending on the position, reagents like alkyl halides or acyl chlorides could be utilized under suitable conditions (e.g., Lewis acid catalysts, solvents like dichloromethane).
Major Products
The specific products would depend on the reaction conditions but could include:
Oxidized derivatives, such as benzyl alcohol or benzaldehyde derivatives.
Reduced amine products from the diazatricyclic system.
Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
科学的研究の応用
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[631
Chemistry: As a synthetic intermediate or as a ligand in coordination chemistry.
Biology: Could be studied for its effects on biological systems, particularly its potential as a scaffold for drug development.
Medicine: Investigated for potential therapeutic effects, particularly in areas like neurology or oncology.
Industry: May be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action for any biological effects would involve interaction with specific molecular targets, such as enzymes or receptors. The diazatricyclic core suggests it could mimic natural compounds that interact with the nervous system, while the tert-butyl group could modulate its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate analogs: Similar compounds might have different substituents on the ring system.
Other diazatricyclic compounds: Compounds with similar core structures but different functional groups.
Benzylated nitrogen compounds: Other compounds with benzyl groups attached to nitrogen atoms in cyclic systems.
Uniqueness
This compound’s uniqueness lies in the specific arrangement of its functional groups and ring systems, which confer distinct reactivity and potential biological activity. Its precise configuration can offer unique interactions with biological targets, making it a promising candidate for further research.
Does that cover what you wanted to know, or is there another angle we should explore?
特性
IUPAC Name |
tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)26-21(25)24-19-14-23(13-16-9-5-4-6-10-16)15-20(24)18-12-8-7-11-17(18)19/h4-12,19-20H,13-15H2,1-3H3/t19-,20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYAMHBBMFTHJR-BGYRXZFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CN(CC1C3=CC=CC=C23)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CN(C[C@H]1C3=CC=CC=C23)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
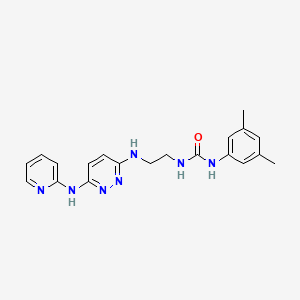
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2473355.png)
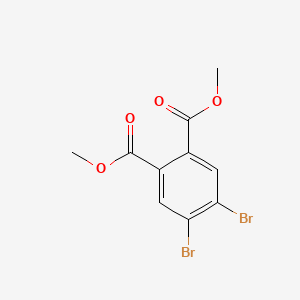
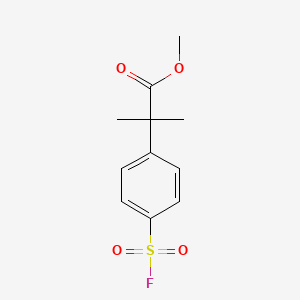
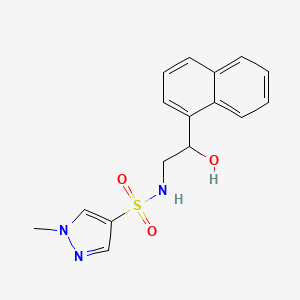
![2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2473361.png)
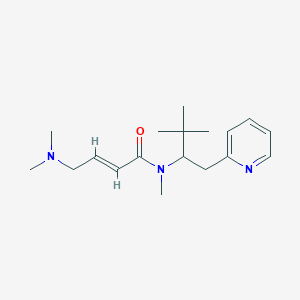
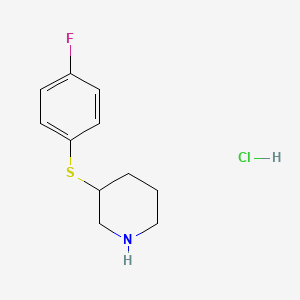
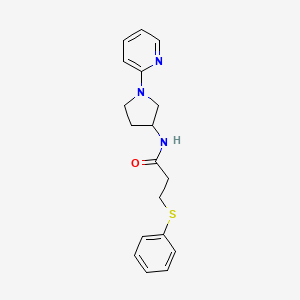
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)
![3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2473369.png)
